

Spectroscopic Profile of 1-ethoxy-4-ethylbenzene: A Technical Guide

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Compound of Interest

Compound Name: *4-Ethylphenetole*

Cat. No.: *B073628*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-ethoxy-4-ethylbenzene (also known as p-ethylphenetole), a compound of interest in various chemical research and development sectors. This document presents a detailed analysis of its infrared (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS) data. The information is structured to be a practical resource, featuring clearly organized data tables, detailed experimental protocols, and a visualization of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-ethoxy-4-ethylbenzene.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2965	Strong	C-H stretch (aliphatic)
2930	Medium	C-H stretch (aliphatic)
2872	Medium	C-H stretch (aliphatic)
1612	Strong	C=C stretch (aromatic)
1513	Strong	C=C stretch (aromatic)
1246	Strong	C-O-C stretch (asymmetric)
1048	Strong	C-O-C stretch (symmetric)
828	Strong	p-disubstituted benzene (C-H bend)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.11	d	8.5	2	Ar-H (ortho to -OCH ₂ CH ₃)
6.83	d	8.5	2	Ar-H (ortho to -CH ₂ CH ₃)
3.99	q	7.0	2	-OCH ₂ CH ₃
2.59	q	7.6	2	-CH ₂ CH ₃
1.39	t	7.0	3	-OCH ₂ CH ₃
1.21	t	7.6	3	-CH ₂ CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
157.9	Ar-C (-O)
136.9	Ar-C (-CH ₂ CH ₃)
128.7	Ar-CH (ortho to -CH ₂ CH ₃)
114.4	Ar-CH (ortho to -OCH ₂ CH ₃)
63.3	-OCH ₂ CH ₃
28.3	-CH ₂ CH ₃
15.8	-CH ₂ CH ₃
14.9	-OCH ₂ CH ₃

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
150	45	[M] ⁺ (Molecular Ion)
135	20	[M - CH ₃] ⁺
122	100	[M - C ₂ H ₄] ⁺ (Benzylic cleavage)
107	80	[M - C ₂ H ₅ O] ⁺ or [M - C ₃ H ₇] ⁺
91	55	[C ₇ H ₇] ⁺ (Tropylium ion)
77	30	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

- Instrument: A Fourier Transform Infrared spectrometer equipped with a Diamond ATR accessory.
- Sample Preparation: A small drop of neat 1-ethoxy-4-ethylbenzene was placed directly onto the ATR crystal.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm^{-1} . A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. Baseline correction and peak picking were performed using the instrument's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ^1H and ^{13}C Nuclear Magnetic Resonance Spectroscopy

- Instrument: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of 1-ethoxy-4-ethylbenzene was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ^1H NMR Data Acquisition: The ^1H NMR spectrum was acquired using a standard single-pulse experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 transients.
- ^{13}C NMR Data Acquisition: The ^{13}C NMR spectrum was acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 512 transients.
- Data Processing: The free induction decays (FIDs) were Fourier-transformed, and the resulting spectra were phase- and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of the CDCl_3 triplet in the ^{13}C spectrum.

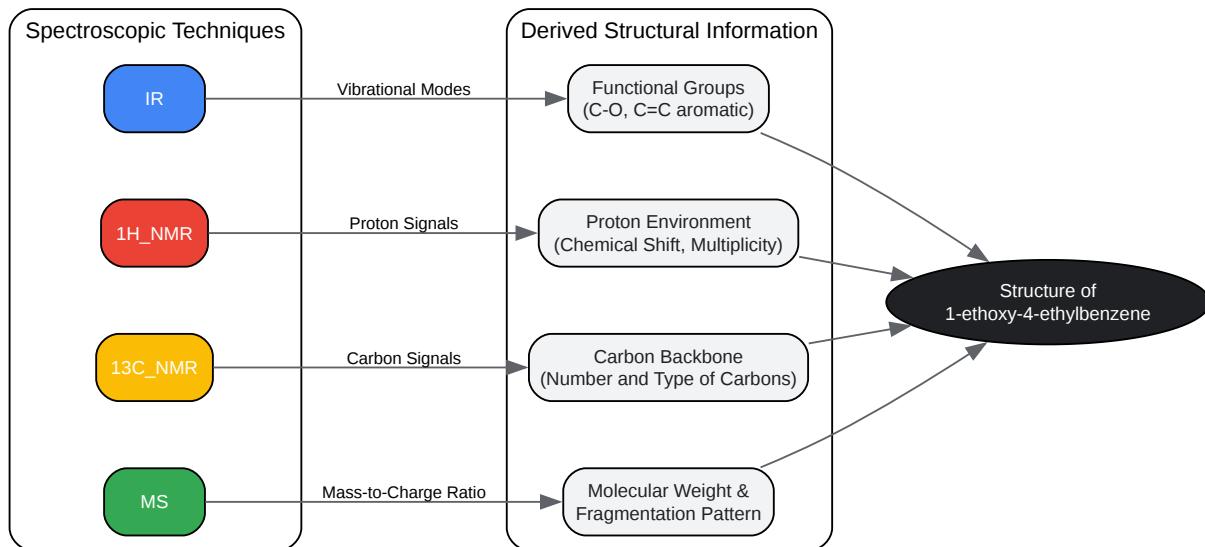
Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: A dilute solution of 1-ethoxy-4-ethylbenzene was prepared in dichloromethane.
- Gas Chromatography: A 1 μ L aliquot of the solution was injected into the GC. A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m) was used for separation. The oven temperature was programmed to start at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate.
- Mass Spectrometry: The mass spectrometer was operated in EI mode at 70 eV. The mass range scanned was m/z 40-400. The ion source temperature was maintained at 230°C.
- Data Analysis: The total ion chromatogram (TIC) was used to identify the peak corresponding to 1-ethoxy-4-ethylbenzene. The mass spectrum of this peak was extracted, and the fragmentation pattern was analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of 1-ethoxy-4-ethylbenzene.



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Caption: Workflow of Spectroscopic Structure Elucidation.

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